4-phenyl-3-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}quinolin-2(1H)-one
Description
3-[(4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-4-phenyl-2-quinolinol is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their wide range of pharmacological activities, including antifungal, antibacterial, and anticancer properties
Properties
Molecular Formula |
C26H20N4OS |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
4-phenyl-3-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C26H20N4OS/c1-2-17-30-24(19-13-7-4-8-14-19)28-29-26(30)32-23-22(18-11-5-3-6-12-18)20-15-9-10-16-21(20)27-25(23)31/h2-16H,1,17H2,(H,27,31) |
InChI Key |
HPFYZQPTDZCVOU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SC2=C(C3=CC=CC=C3NC2=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-4-phenyl-2-quinolinol typically involves multiple steps. One common method includes the cyclization of appropriate hydrazine derivatives with isothiocyanates, followed by alkylation and subsequent functional group modifications . The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-4-phenyl-2-quinolinol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the allyl and phenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, DMF, chloroform.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce various alcohols and amines .
Scientific Research Applications
3-[(4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-4-phenyl-2-quinolinol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Exhibits potential as an antimicrobial agent due to its triazole moiety.
Medicine: Investigated for its anticancer and antifungal activities.
Industry: Utilized in the development of new materials with specific optical and magnetic properties.
Mechanism of Action
The mechanism of action of 3-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-4-phenyl-2-quinolinol involves its interaction with various molecular targets. The triazole ring can inhibit enzymes by binding to their active sites, disrupting essential biological processes. Additionally, the compound’s ability to form coordination complexes with metal ions can enhance its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole
- 4-Allyl-5-phenyl-4H-1,2,4-triazole-3-thiol
- 2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide
Uniqueness
What sets 3-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-4-phenyl-2-quinolinol apart is its unique combination of the triazole and quinolinol moieties. This dual functionality allows it to exhibit a broader range of biological activities and makes it a versatile compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
